1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-13-8(10(11)14)6-7(12-13)9-4-3-5-15-9/h3-6H,2H2,1H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRBGZVJBAMWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Regiocontrolled Pyrazole Formation Using Trichloromethyl Enones
A recent and effective methodology involves the use of trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles in a regiocontrolled manner. This approach is relevant due to the carboxamide group being derivable from carboxyalkyl intermediates.
- Starting materials: Trichloromethyl enones and arylhydrazines.
- Regioselectivity: Controlled by the nature of the hydrazine reagent; arylhydrazine hydrochlorides favor 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers.
- Reaction conditions: Initial reflux in chloroform for 2-3 hours, followed by methanolysis under reflux for 16 hours to convert the trichloromethyl group into the carboxylate or carboxamide functionality.
- Yields: Moderate to excellent (37–97%) depending on substrate and conditions.
Table 1: Representative Reaction Conditions and Yields
| Entry | Hydrazine Type | Equiv. | Step 1: Solvent & Time | Step 2: Solvent & Time | Yield (%) | Regioisomer Obtained |
|---|---|---|---|---|---|---|
| 1 | Arylhydrazine hydrochloride | 1.2 | CHCl3, reflux, 3 h | MeOH, reflux, 16 h | 70 | 1,3-isomer predominant |
| 2 | Free arylhydrazine | 2.0 | CHCl3, reflux, 2 h | MeOH, reflux, 16 h | 68 | 1,5-isomer exclusive |
Preparation via Pyrazole Derivative Functionalization and Amide Formation
Another approach involves the synthesis of pyrazole derivatives bearing halogen or ester groups at C-5, which can then be converted into the carboxamide.
- Halogenated pyrazole intermediates such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate have been prepared and subsequently transformed into carboxamides.
- The oxidation of dihydropyrazole esters to pyrazole esters is achieved using oxidizing agents such as potassium persulfate in acetonitrile with sulfuric acid as a catalyst.
- The carboxylate esters are then converted to carboxamides via standard amidation protocols.
| Parameter | Range/Value |
|---|---|
| Oxidizing agent | Potassium persulfate (K2S2O8) |
| Oxidizing agent amount | 1.0 to 2.0 equivalents, optimally 1.3 to 1.7 |
| Solvent | Acetonitrile |
| Acid catalyst | Sulfuric acid |
| Yield | Approximately 75-80% (oxidation step) |
| Overall yield | Up to 88% with optimized protocols |
This method offers advantages such as improved yields, reduced cost, and safer process conditions compared to older methods.
Notes on Reaction Conditions and Optimization
- Solvent choice: Aprotic solvents like acetonitrile, dimethylformamide, and ethers such as tetrahydrofuran are commonly employed to enhance solubility and reaction rates.
- Temperature control: Reflux conditions are typically used for both cyclization and subsequent functional group transformations.
- Reagent purity and equivalents: Using precise equivalents of hydrazines and oxidizing agents is critical to control regioselectivity and maximize yield.
- Particle size of oxidants: For potassium persulfate, particle size in the range of 30-80 µm is preferred to ensure efficient reaction kinetics.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Trichloromethyl Enone Route | Trichloromethyl enones, arylhydrazines, CHCl3, MeOH | Regioselective, one-pot synthesis | 37–97 | Selectivity depends on hydrazine type |
| Oxidation of Dihydropyrazole Esters | Dihydropyrazole esters, K2S2O8, H2SO4, acetonitrile | High yield, scalable, safer process | 75–88 | Requires controlled oxidant particle size |
| Halogenated Pyrazole Intermediate Route | Halopyrazole esters, amidation reagents | Versatile intermediate for derivatives | 70–88 | Enables diverse substitution patterns |
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression. In vitro studies suggest that this compound may act as a kinase inhibitor, potentially blocking pathways critical for tumor growth and survival.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The thiophene ring may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. Compounds within this class have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing new pesticides. Its potential insecticidal properties could be explored through structure-activity relationship (SAR) studies. Similar pyrazole derivatives have been noted for their effectiveness in targeting specific pests while minimizing harm to beneficial insects.
Material Science Applications
Catalysis
Due to its unique electronic properties, this compound may serve as a catalyst or catalyst precursor in organic synthesis. Its ability to stabilize transition states could facilitate various chemical reactions, including cross-coupling reactions and polymerization processes .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Ethyl-3-(methylthiazolyl)-1H-pyrazole | Thiazole and pyrazole rings | Antimicrobial |
| Thiophene-Based Kinase Inhibitors | Contains thiophene moiety | Anticancer |
| Thiazole Antibiotics | Thiazole ring with varying substitutions | Antibacterial |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of pyrazole derivatives, this compound was tested against several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrazole Carboxamides
Key Observations :
- Thiophene vs. Aryl Substitutions: The thiophen-2-yl group in the target compound provides moderate electron-richness compared to the electron-withdrawing chloro or bromo substituents in Tolfenpyrad and Chlorantraniliprole.
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound supports hydrogen-bonding interactions critical for target binding, whereas carboxylic acid derivatives (e.g., CAS 618382-83-5) may exhibit pH-dependent solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The ester derivative (CAS 86181-71-7) exhibits higher solubility in DMSO due to the absence of polar carboxamide .
Biological Activity
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₈N₂O₁S
- Molecular Weight : 192.24 g/mol
This structure includes a pyrazole ring, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines and pathways.
- Mechanism of Action : The compound may inhibit the NF-kB pathway, which is crucial in inflammatory responses. Studies have shown that related pyrazole derivatives can reduce the levels of TNF-α and IL-6, key markers of inflammation .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Inhibition (%) against TNF-α |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 30 | 85% |
| Compound B | 25 | 90% |
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been widely studied. The compound has shown activity against various bacterial strains.
- Tested Strains : E. coli, S. aureus, Pseudomonas aeruginosa.
- MIC Values : Preliminary studies suggest that compounds with similar structures exhibit MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| This compound | TBD | TBD |
| Compound C | 0.22 | Staphylococcus aureus |
| Compound D | 0.25 | Escherichia coli |
3. Anticancer Activity
Recent studies have highlighted the potential anticancer activity of pyrazole derivatives, including the compound .
- Cell Lines Tested : H460, A549 (lung cancer), HT-29 (colon cancer).
- IC50 Values : Some derivatives have shown IC50 values as low as 5.35 μM against liver carcinoma cell lines, indicating potent anticancer properties compared to standard treatments like cisplatin .
Table 3: Anticancer Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | TBD | TBD |
| Compound E | 5.35 | Liver carcinoma |
| Compound F | 8.74 | Lung carcinoma |
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects :
- Antimicrobial Evaluation :
- Anticancer Research :
Q & A
Q. What synthetic methodologies are effective for preparing 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example, refluxing a pyrazole carbohydrazide intermediate with a brominated isobenzofuran-1,3-dione in glacial acetic acid yields carboxamide derivatives . Key steps include:
- Intermediate Preparation : Reacting 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with tetrabromoisobenzofuran-1,3-dione.
- Purification : Recrystallization from dimethylformamide (DMF) ensures high purity (82% yield) .
- Validation : Confirmation via HPLC (>95% purity) and NMR spectroscopy (e.g., ¹H NMR for ethyl and thiophene proton signals).
Q. How is the molecular structure of this compound characterized in solid-state studies?
X-ray crystallography is the gold standard. Software suites like SHELX (for structure solution and refinement) and Mercury CSD (for visualizing packing patterns and intermolecular interactions) are critical . Key parameters include:
- Bond Lengths/Angles : Thiophene C–S bond lengths (~1.70–1.74 Å) and pyrazole ring planarity.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking between thiophene and pyrazole rings contributes to 15–20% of crystal packing) .
- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K ensures high-resolution data .
Q. What preliminary biological screening assays are recommended for this compound?
Focus on enzyme inhibition assays (e.g., factor Xa or serine proteases) due to structural similarities to pyrazole-based anticoagulants . Methodologies include:
- In vitro Potency : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for factor Xa).
- Selectivity Screening : Compare inhibition against trypsin, thrombin, and plasma kallikrein to assess specificity .
- Cellular Toxicity : Use MTT assays on human liver cells (e.g., HepG2) to establish safety margins.
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict electronic properties and binding modes?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV indicate stability) and electrostatic potential maps (highlighting nucleophilic/electrophilic sites) .
- Molecular Docking : Use AutoDock Vina to simulate binding to factor Xa’s S1/S4 pockets. Key interactions include:
- MD Simulations : Validate docking poses via 100-ns trajectories in GROMACS to assess binding stability .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
SAR strategies for pyrazole carboxamides include:
- P1 Modifications : Replacing ethyl with bulkier substituents (e.g., isopropyl) enhances factor Xa affinity (Kᵢ ≤ 13 pM) but may reduce solubility .
- Thiophene Substitution : Introducing electron-withdrawing groups (e.g., Cl) at the thiophene 5-position improves metabolic stability .
- Bioisosteric Replacement : Swap carboxamide with sulfonamide to mitigate CYP450 inhibition .
Q. How to resolve contradictions in biological activity data across studies?
Common discrepancies arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized Assays : Use recombinant human enzymes (vs. animal-derived) to minimize variability .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed carboxamide) that may antagonize activity .
- Free Fraction Correction : Adjust IC₅₀ values using plasma protein binding data (e.g., human serum albumin affinity measured via equilibrium dialysis) .
Q. What advanced techniques address polymorphic or amorphous form challenges during crystallization?
- High-Throughput Screening : Use 96-well plates with varied solvents (e.g., DMF/water, THF/heptane) to identify stable polymorphs .
- Thermal Analysis : DSC/TGA distinguishes polymorphs (e.g., Form I melts at 215°C vs. Form II at 198°C) .
- Synchrotron XRD : Resolves low-quality crystals by providing high-flux X-rays for weak diffraction patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
